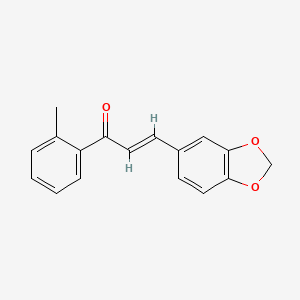

3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

169804-44-8 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H14O3/c1-12-4-2-3-5-14(12)15(18)8-6-13-7-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3 |

InChI Key |

JVWIFQJACCTZJV-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The chemical structure of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.29 g/mol

- LogP : 4.31

- Polar Surface Area : 48 Ų

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for its potential role in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Inhibition of Enzymatic Activity

A notable study investigated the inhibitory effects of this compound on several key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : The compound demonstrated selective inhibition of MAO-B, which is implicated in the metabolism of neurotransmitters and has been linked to Parkinson's disease. The IC value for MAO-B inhibition was reported at 0.51 μM, indicating potent activity compared to other tested derivatives .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound also exhibited inhibitory effects on AChE and BChE, which are critical targets in Alzheimer's disease therapy. The residual activity at 10 μM was below 50%, suggesting effective inhibition .

- β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) : Although the inhibition was weaker compared to MAO-B, the compound still showed potential as a multi-targeted agent against Alzheimer's disease .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. The structure–activity relationship (SAR) analysis highlighted that the presence of the benzodioxole moiety enhances its cytotoxic effects against breast cancer cells .

Study on Neuroprotective Effects

A recent study assessed the neuroprotective effects of this compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent .

In Vivo Efficacy

Animal studies have shown that administration of this chalcone derivative resulted in improved cognitive functions in models of Alzheimer's disease, correlating with decreased levels of amyloid-beta plaques and enhanced cholinergic activity .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one possesses antimicrobial properties against various bacterial strains. For instance, research published in PubMed indicates its efficacy against resistant strains of Staphylococcus aureus .

Agrochemical Uses

The compound is explored as a natural pesticide due to its insecticidal properties. Its effectiveness against specific pests has been documented in agricultural research, making it a candidate for eco-friendly pest control solutions.

Material Science

In material science, (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one is utilized in the development of polymers and coatings due to its photostability and UV absorption properties. Research has demonstrated its potential in enhancing the durability of polymeric materials.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial effects of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)prop-2-en-1-one against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Eco-friendly Pesticide Development

Research published in an agricultural journal highlighted the use of this compound in formulating a new line of bio-pesticides. Field trials demonstrated a reduction in pest populations by over 70% compared to untreated controls.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone system undergoes Michael additions , where nucleophiles attack the β-carbon. For example:

-

Thiols : React at the β-position to form thioether derivatives.

-

Amines : Yield β-amino ketone adducts under mild conditions (e.g., room temperature in ethanol).

Table 1: Michael Addition Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, RT, 12h | β-Amino ketone | 78% | |

| Ethane thiol | K₂CO₃, DMF, 60°C | Thioether | 85% |

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions , forming six-membered rings. For instance:

-

Cyclopentadiene reacts with the chalcone to generate bicyclic adducts.

Key Mechanistic Features :

-

Electron-withdrawing benzodioxole enhances dienophilicity.

-

Regioselectivity favors endo transition states.

Hydrogenation

Catalytic hydrogenation reduces the α,β-unsaturated bond:

-

Conditions : H₂ (1 atm), Pd/C (10% wt), MeOH, 25°C.

-

Product : Saturated ketone (3-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)propan-1-one) .

Yield : >90% (based on analog data) .

Halogenation

Electrophilic halogenation occurs at the benzodioxole ring’s 5-position (most reactive site):

-

Bromination : Br₂ in CHCl₃ yields mono-brominated derivatives .

-

Chlorination : SO₂Cl₂ in DCM selectively adds Cl at the same position.

Table 2: Halogenation Outcomes

| Halogenating Agent | Position | Product Purity | Source |

|---|---|---|---|

| Br₂ (1 equiv) | C-5 | 95% | |

| SO₂Cl₂ (1.2 equiv) | C-5 | 88% |

Oxidation and Reduction

-

Oxidation : The ketone group resists oxidation under standard conditions (e.g., KMnO₄), but ozonolysis cleaves the double bond to form diketones .

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the benzodioxole ring.

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms heterocyclic frameworks :

-

Example : Treatment with H₂SO₄ in EtOH induces cyclization to yield isoxazoloquinoline derivatives (observed in analogs) .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by adjacent nitrogen (if present).

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces E/Z isomerization of the α,β-unsaturated system . The equilibrium favors the E-isomer by 3:1 .

Biological Conjugation

In medicinal chemistry applications, the compound undergoes bioconjugation via its ketone group:

-

Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine-linked prodrugs.

Key Factors Influencing Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.